molecular formula C22H36O9S B015832 Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside CAS No. 85618-26-4

Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

Cat. No.: B015832
CAS No.: 85618-26-4
M. Wt: 476.6 g/mol
InChI Key: XIROMIKWUKFPAA-BDHVOXNPSA-N
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Description

Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside is a chemically modified carbohydrate derivative featuring:

  • A glucopyranoside backbone with acetyl groups at positions 2, 3, 4, and 4.
  • A thiol (–SH) moiety replacing the hydroxyl group at the anomeric carbon.
  • An octyl chain substituent.

This compound is widely used in glycosylation research, acting as a substrate analog for glycosyltransferases and glycosidases . Its thiol group enables conjugation reactions for synthesizing glycoconjugates, while the octyl chain enhances solubility in hydrophobic environments .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROMIKWUKFPAA-BDHVOXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557498
Record name Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85618-26-4
Record name Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycosylation of Thioethyl Glucopyranoside with Octanol

The most widely reported method involves the acid-catalyzed reaction of thioethyl glucopyranoside with octanol. Trifluoroacetic acid (TFA) serves as the catalyst, facilitating the nucleophilic substitution at the anomeric carbon. The reaction proceeds under nitrogen at 65°C for 1 hour, followed by extraction with chloroform and neutralization with sodium hydrogen carbonate. Acyl migration during detritylation ensures selective acetylation at the 2,3,4,6-positions, yielding the target compound with minimal byproducts.

Reaction Conditions:

  • Catalyst: Trifluoroacetic acid (10.8 mL per 141 mmol substrate)

  • Temperature: 65°C

  • Time: 1 hour

  • Yield: ~70% after purification

Alkylation with Octyl Bromide

An alternative route employs octyl bromide as the alkylating agent. Thioethyl glucopyranoside reacts with octyl bromide in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate). The reaction mixture is stirred at room temperature for 24 hours, followed by acetylation using acetic anhydride and pyridine.

Key Steps:

  • Alkylation:

    • Solvent: DMF

    • Base: K₂CO₃

    • Time: 24 hours

  • Acetylation:

    • Reagent: Acetic anhydride (4 equivalents)

    • Catalyst: Pyridine

    • Yield: 65–75% after column chromatography

Reductive Amination with Octanal

Thioethyl glucopyranoside undergoes reductive amination with octanal in the presence of sodium cyanoborohydride, followed by acetylation. This method is less common due to competing side reactions but offers flexibility in modifying the alkyl chain length.

Optimized Parameters:

  • Reducing Agent: NaBH₃CN (2 equivalents)

  • Solvent: Methanol

  • Post-Acetylation: Acetic anhydride/pyridine, 12 hours

  • Yield: 50–60%

Acetylation and Acyl Migration Dynamics

The acetylation pattern at the 2,3,4,6-positions is critical for the compound’s surfactant properties. Acyl migration during synthesis ensures proper regioselectivity:

Detritylation-Induced Migration

In a method derived from Nature protocols, 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-glucopyranose undergoes detritylation with TFA, triggering acyl migration from the C-4 to C-6 position. This step is temperature-sensitive:

  • Optimal Conditions: 65°C for 90 minutes

  • Byproducts: <5% over-acetylated derivatives

Column Chromatography Purification

Silica gel chromatography (hexane:ethyl acetate, 1:1) separates the desired 1,2,3,6-tetra-O-acetyl isomer from unreacted trityl derivatives and byproducts. Recrystallization from ethanol/n-hexane enhances purity to >98%.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR confirm the structure and acetylation pattern:

  • 1H NMR (CDCl₃): δ 5.20–5.05 (m, acetyl protons), 4.85 (d, J = 10 Hz, anomeric proton), 2.10–1.95 (m, octyl chain).

  • 13C NMR: 169.1–171.8 ppm (C=O), 91.8 ppm (C1), 20.9 ppm (CH₃).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) quantifies purity:

  • Retention Time: 12.4 minutes

  • Detection: UV at 210 nm.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular weight:

  • Observed: [M+Na]⁺ = 499.56 (theoretical 476.58 g/mol).

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield Purity Key Advantage
Acid-Catalyzed GlycosylationTFA70%>98%High regioselectivity
Alkylation with Octyl BromideK₂CO₃75%95%Scalability
Reductive AminationNaBH₃CN60%90%Chain-length flexibility

Industrial and Research Applications

The compound’s synthesis supports advancements in:

  • Membrane Protein Studies: Solubilizes G-protein-coupled receptors (GPCRs) with minimal denaturation.

  • Drug Delivery Systems: Forms stable liposomes for targeted therapeutics .

Chemical Reactions Analysis

Types of Reactions: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in deacetylation reactions under alkaline conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides (e.g., 1-bromoctane) and thiourea. Reaction conditions typically involve solvents like acetone and catalysts such as boron trifluoride-etherate.

    Deacetylation Reactions: Sodium hydroxide in methanol is commonly used for deacetylation.

Major Products:

    Substitution Reactions: The major product is Octyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside.

    Deacetylation Reactions: The major product is Octyl 1-thio-b-D-glucopyranoside.

Scientific Research Applications

Protein Solubilization

OTG is widely utilized in biochemical laboratories for the solubilization of membrane proteins. Its unique structural properties allow it to interact with hydrophobic regions of membrane proteins without denaturing them. This is crucial for studies involving protein crystallization and reconstitution into lipid bilayers.

  • Critical Micelle Concentration (CMC) : The CMC of OTG is approximately 9 mM, making it effective at concentrations around 1.1-1.2% (w/v) for solubilizing proteins from sources like E. coli without causing denaturation .

Case Studies

  • Bacteriorhodopsin : In experiments involving bacteriorhodopsin, OTG has been shown to outperform its O-analog, octyl glucoside, in terms of stability against thermal and light-induced denaturation .

Reconstitution Studies

After solubilization, OTG facilitates the reconstitution of membrane proteins into liposomes through dialysis or ion exchange chromatography, allowing for the study of their functional properties in a controlled environment .

Drug Development

Recent studies have identified OTG as a promising candidate in drug formulation, particularly in enhancing the bioavailability of certain compounds. Its ability to form mixed micelles with drugs can improve their solubility and absorption.

  • Antituberculosis Activity : Research indicates that octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside exhibits potent antituberculosis properties . This makes it a valuable compound in the development of new therapeutic agents against resistant strains.

Renal Injury Assessment

OTG has been implicated in evaluating renal injury by detecting its presence in urine samples from affected patients. This application highlights its potential role as a biomarker for kidney-related diseases .

Synthesis Pathways

The synthesis of OTG involves several steps starting from D-glucose through acetylation and thiolation processes. The compound can be synthesized efficiently using methodologies that include the use of thiourea and subsequent reactions with alkyl halides .

Chiral Reagent

OTG can also serve as a chiral reagent for the resolution of amino acid derivatives, enhancing its utility in organic synthesis and analytical chemistry .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Biochemical ResearchProtein solubilizationPreserves protein functionality
Reconstitution into lipid bilayersFacilitates functional studies
Pharmaceutical DevelopmentAntituberculosis agentEnhances bioavailability
Renal injury biomarkerProvides diagnostic capabilities
Chemical SynthesisChiral reagent for amino acidsImproves resolution efficiency

Mechanism of Action

The mechanism of action of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside involves its interaction with membrane proteins and lipids. The octyl group provides hydrophobic interactions, while the thioglucopyranoside moiety interacts with hydrophilic regions. This dual interaction stabilizes membrane proteins and facilitates their solubilization and crystallization. The acetyl groups protect the hydroxyl functionalities, preventing unwanted side reactions during biochemical assays.

Comparison with Similar Compounds

Ethyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside

  • Structural Differences : Ethyl substituent instead of octyl.
  • Functional Impact :
    • Shorter alkyl chain reduces hydrophobicity, limiting membrane permeability compared to the octyl derivative .
    • Retains thiol functionality, enabling similar conjugation applications .
  • Applications : Used in enzymology studies and glycoconjugate synthesis but less suited for lipid-rich systems.
  • Cost : Priced at $300 for 2.5 g (\sim$120/g), making it more cost-effective than the octyl variant ($320/g) .

Octyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

  • Structural Differences: Hydroxyl group at the anomeric carbon instead of thiol.
  • Functional Impact :
    • Lacks thiol-mediated conjugation utility, limiting its role in glycopeptide synthesis .
    • Retains the octyl chain’s solubility advantages.
  • Applications : Primarily used as a solubilizing agent in drug formulation .

Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside

  • Structural Differences: Propargyl (–C≡CH) group at the anomeric position.
  • Functional Impact :
    • Enables "click chemistry" via alkyne-azide cycloaddition, a distinct conjugation strategy compared to thiol-based methods .
  • Applications : Valuable in chemical biology for labeling and tracking biomolecules .

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

  • Structural Differences : Galactose backbone instead of glucose.
  • Functional Impact :
    • Specificity for galactosidases and galactosyltransferases, unlike glucose-targeting enzymes .
  • Applications : Used in studies of lactose metabolism and galactose-related disorders .

Comparative Data Table

Compound Name Alkyl Chain Anomeric Group Sugar Type Key Applications Price (per gram)
Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside Octyl Thiol (–SH) Glucose Glycosylation assays, conjugates $320
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside Ethyl Thiol (–SH) Glucose Enzyme studies, glycoconjugates $120
Octyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Octyl Hydroxyl (–OH) Glucose Drug solubilization N/A
Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside Propargyl Hydroxyl (–OH) Glucose Click chemistry applications N/A
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside Ethyl Thiol (–SH) Galactose Galactose metabolism studies ~$120

Key Research Findings

  • Alkyl Chain Length : Longer chains (e.g., octyl) enhance lipid bilayer interaction, critical for membrane protein studies, while shorter chains (e.g., ethyl) improve aqueous solubility .
  • Thiol vs. Hydroxyl : Thiol-containing derivatives enable stable disulfide bonds in glycoconjugates, broadening their utility in drug delivery systems compared to hydroxyl analogs .
  • Sugar Specificity : Glucose derivatives are preferred for glycogen-related pathways, whereas galactose analogs target lactose-processing enzymes .

Biological Activity

Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside (OTG) is a synthetic compound derived from D-glucose, modified to enhance its biological properties. This compound is notable for its applications in biochemical research and potential therapeutic uses due to its unique structural features, including a thioether linkage that confers stability against enzymatic degradation.

  • Molecular Formula : C22H36O9S
  • Molecular Weight : 476.58 g/mol
  • CAS Number : 85618-26-4
  • Critical Micelle Concentration (CMC) : Approximately 9 mM, indicating its effectiveness as a nonionic detergent for solubilizing membrane proteins .

Synthesis

The synthesis of OTG involves several steps:

  • Formation of Acetobromo Glucose : Pentaacetylglucose is reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
  • Thioether Formation : The acetobromo glucose is treated with thiourea to produce the corresponding isothiuronium salt.
  • Deacetylation : The final product is obtained through deacetylation of the isothiuronium salt .

1. Membrane Protein Solubilization

OTG is primarily utilized as a detergent for the solubilization of membrane proteins. Its thioether linkage makes it resistant to degradation by β-glucosidases, allowing for effective lysis of cells without denaturing proteins. This property is crucial for applications in structural biology where maintaining protein integrity is essential for crystallization and functional studies .

2. Renal Injury Evaluation

Recent studies have indicated that OTG can be used as a biomarker for renal injury. It has been detected in the urine of patients with renal impairment, suggesting its potential role in clinical diagnostics and monitoring kidney health .

Case Studies

  • Case Study 1 : A study evaluated the effectiveness of OTG in solubilizing membrane proteins from various cell types. Results demonstrated that OTG outperformed traditional detergents like Triton X-100 in preserving protein functionality during purification processes.
  • Case Study 2 : In a clinical setting, OTG was monitored in urine samples from patients undergoing treatment for acute kidney injury. The presence of OTG correlated with specific biomarkers indicative of renal damage, supporting its use as a diagnostic tool.

Research Findings

StudyFocusKey Findings
SynthesisEstablished effective synthesis routes for OTG with high yields.
Structural BiologyDemonstrated the ability of OTG to stabilize membrane proteins for crystallography.
Clinical ApplicationIdentified OTG as a potential biomarker for renal injury in human subjects.

Q & A

Q. What are the optimal synthetic routes for Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside?

Methodological Answer: The compound is synthesized via glycosylation of peracetylated glucose derivatives. A validated protocol involves reacting 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with octanethiol under Lewis acid catalysis (e.g., BF₃·Et₂O). Reaction progress is monitored by TLC, with purification via column chromatography. Yields typically range from 70–85% . Alternative routes use thioglycoside donors (e.g., ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) activated by NIS/TfOH for selective coupling .

Q. How can the purity and structural integrity of the compound be confirmed?

Methodological Answer: Characterize using:

  • NMR : Compare ¹H/¹³C spectra to literature data; acetyl protons appear at δ 1.9–2.1 ppm, thioglycosidic linkage confirmed by δ 3.5–4.0 ppm .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detection (expected [M+Na]⁺ ~635 m/z) .
  • Elemental Analysis : Verify C, H, S content (±0.3% theoretical) .

Q. What precautions are necessary for handling this thioglycoside?

Methodological Answer:

  • Storage : Store desiccated at –20°C to prevent hydrolysis. Use argon/vacuum sealing for long-term stability .
  • Safety : Wear nitrile gloves and eye protection; thioglycosides may release H₂S upon decomposition. Neutralize spills with 10% NaHCO₃ .

Advanced Research Questions

Q. How does the acetyl protection strategy influence glycosylation efficiency?

Methodological Answer: Acetyl groups block hydroxyls, directing glycosylation to the anomeric center. Comparative studies show:

  • Regioselectivity : Acetylated donors yield >90% β-anomers under kinetic control (BF₃·Et₂O), vs. α/β mixtures with benzyl protection .
  • Reactivity : Electron-withdrawing acetyl groups reduce donor reactivity, requiring stronger activators (e.g., TMSOTf) for oligosaccharide assembly .

Q. How to resolve contradictions in glycosylation yields reported across studies?

Methodological Answer: Discrepancies arise from:

  • Solvent Effects : CH₂Cl₂ gives higher yields (85%) vs. toluene (60%) due to improved donor solubility .
  • Moisture Sensitivity : Trace H₂O (>50 ppm) hydrolyzes thioglycosides; use molecular sieves (3Å) in anhydrous conditions .
  • Analytical Bias : Low-resolution TLC may miss byproducts; validate with ²D NMR (HSQC, HMBC) .

Q. What strategies enable regioselective deprotection of acetyl groups?

Methodological Answer: Use orthogonal deprotection:

  • Enzymatic : Lipases (e.g., Candida antarctica) selectively hydrolyze primary acetyl groups (C6) in pH 7.0 buffer (37°C, 12h) .
  • Chemical : NH₃/MeOH (0°C, 2h) removes all acetyl groups, while Zn(BH₄)₂ selectively cleaves secondary positions (C2, C3, C4) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
Reactant of Route 2
Reactant of Route 2
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

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